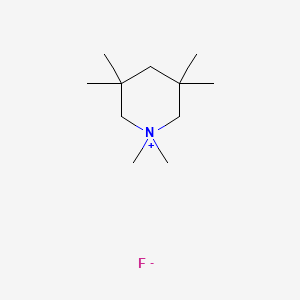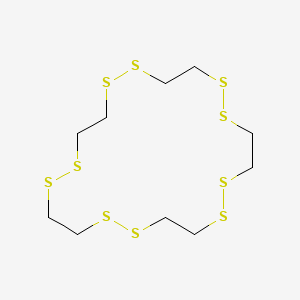
1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane is a sulfur-containing macrocyclic compound Macrocyclic compounds are known for their large ring structures, which often impart unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane typically involves the formation of the macrocyclic ring through a series of cyclization reactions. Common synthetic routes may include:
Thiol-ene Reactions: Utilizing thiol and alkene precursors under UV light or radical initiators to form the sulfur-containing ring.
Cyclization of Dithiols: Using dithiols and appropriate linking agents to form the macrocyclic structure.
Industrial Production Methods
Industrial production of such macrocyclic compounds may involve:
Batch Processes: Conducting the synthesis in a controlled batch reactor to ensure high purity and yield.
Continuous Flow Processes: Utilizing continuous flow reactors for large-scale production, which can offer advantages in terms of efficiency and scalability.
化学反応の分析
Types of Reactions
1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfur atoms can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, disulfides.
Substitution Products: Halogenated derivatives, functionalized macrocycles.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry, catalysis, and as a building block for more complex molecules.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane involves its interaction with molecular targets through its sulfur atoms. These interactions can include:
Coordination with Metal Ions: Forming stable complexes with metal ions, which can be used in catalysis and material science.
Redox Reactions: Participating in redox reactions due to the presence of multiple sulfur atoms, which can undergo oxidation and reduction.
類似化合物との比較
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane (Crown Ether): Known for its ability to complex with metal ions.
1,2,5,6,9,10-Hexathiacyclododecane: A smaller sulfur-containing macrocycle with similar reactivity.
特性
CAS番号 |
183900-33-6 |
|---|---|
分子式 |
C10H20S10 |
分子量 |
460.9 g/mol |
IUPAC名 |
1,2,5,6,9,10,13,14,17,18-decathiacycloicosane |
InChI |
InChI=1S/C10H20S10/c1-2-12-14-5-6-16-18-9-10-20-19-8-7-17-15-4-3-13-11-1/h1-10H2 |
InChIキー |
OENBGZKTHVSLBN-UHFFFAOYSA-N |
正規SMILES |
C1CSSCCSSCCSSCCSSCCSS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


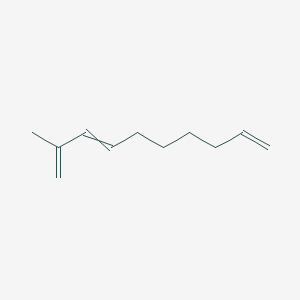
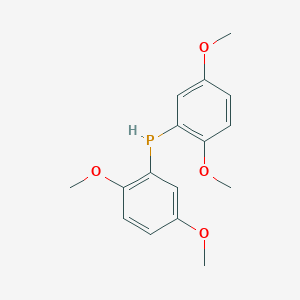
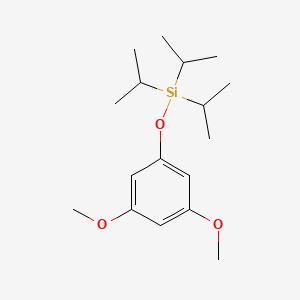
![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)
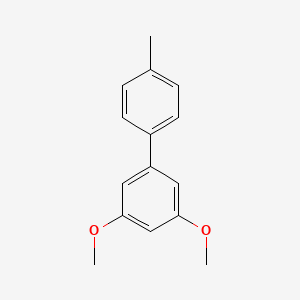
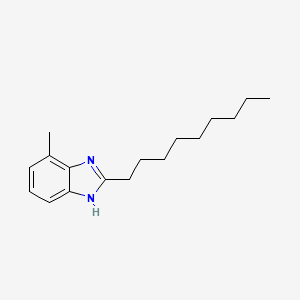

![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)
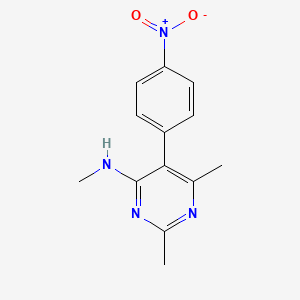
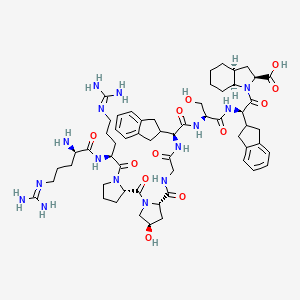
![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)
